molecular formula C14H18N4O2 B2797649 4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034572-07-9

4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B2797649
CAS RN: 2034572-07-9
M. Wt: 274.324
InChI Key: KZVNHHPFFKSAEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of fused pyrimidine cores . A general synthetic route to access 2-amino-pyrido[3,4-d]pyrimidine derivatives involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . Another method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .

Scientific Research Applications

Synthesis of Pyrido[2,3-d]pyrimidines

The compound can be used in the synthesis of a series of 21 new pyrido[2,3-d]pyrimidine derivatives . The process involves starting from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement .

Microwave Irradiation Method

The compound is involved in a novel synthetic method that uses microwave irradiation . This method is beneficial for the preparation of desired products as it is simple and efficient, improving the yields and reducing the formation of undesirable by-products .

Inhibitors of PARP-1

A series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which can potentially inhibit PARP-1, can be synthesized using this compound . These inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Antitumor Activity

The compound has shown potential in the development of antitumor agents . Some of the synthesized compounds have shown promising activity against MCF-7 and HCT116 human cancer cell lines .

Pharmacokinetics Properties

Most of the synthesized compounds using “4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one” were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Antiviral, Antimicrobial, and Anticancer Agents

The pyrido[2,3-d]pyrimidine and its derivatives, which can be synthesized using this compound, are useful as fungicides, antiviral, antimicrobial, and anticancer agents .

properties

IUPAC Name

4-morpholin-4-yl-8-propylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-2-5-18-12(19)4-3-11-13(15-10-16-14(11)18)17-6-8-20-9-7-17/h3-4,10H,2,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVNHHPFFKSAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC2=C1N=CN=C2N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

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